2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid
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Overview
Description
“2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 1355694-40-4 . It has a molecular weight of 213.19 and its molecular formula is C8H11N3O4 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O4/c1-2-15-8(14)5-3-10-11(7(5)9)4-6(12)13/h3,9-10H,2,4H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 213.19 .Scientific Research Applications
Germination Inhibition
One study identified compounds from the flowers of Erigeron annuus, which includes a structurally similar compound, showing inhibitory effects on the germination of lettuce seeds, suggesting potential agricultural applications in controlling unwanted plant growth (Oh et al., 2002).
Synthon in Synthesis
Another application involves using a structurally related compound as a synthon for synthesizing 2H-pyran-2-ones, highlighting its utility in creating complex chemical structures for further research in chemical synthesis (Kočevar et al., 1992).
Corrosion Inhibition
Pyrazoline derivatives, including those structurally similar to the mentioned compound, have demonstrated utility in enhancing mild steel's resistance in hydrochloric acid, offering insights into corrosion inhibition mechanisms. This application is crucial for protecting industrial equipment and infrastructure (Lgaz et al., 2020).
Chemical Modification
The compound's derivatives have also been explored for modifying other chemical structures, such as acylation reactions with amines and pyrazole, indicating its versatility in organic synthesis and potential in developing new chemical entities (Arutjunyan et al., 2013).
Scientific Research in Material Science
Derivatives of this compound have been used to investigate the corrosion inhibition of mild steel in acidic media, combining experimental and theoretical approaches to uncover the mechanisms of action and effectiveness of pyrazoline derivatives as corrosion inhibitors (Lgaz et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(5-amino-4-ethoxycarbonylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-8(14)5-3-10-11(7(5)9)4-6(12)13/h3H,2,4,9H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUAERJNANQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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